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Compound of Interest

Compound Name: 6-Fluoroquinoline hydrochloride

CAS No.: 311346-64-2

Cat. No.: B1439826 Get Quote

Executive Summary
6-Fluoroquinoline (CAS: 396-30-5) represents a critical scaffold in medicinal chemistry, serving

as a bioisostere for quinoline in kinase inhibitors and antibacterial agents (fluoroquinolones).

The introduction of the fluorine atom at the C6 position induces significant electronic

perturbations in the aromatic system, creating unique spectroscopic signatures—particularly in

NMR—due to spin-spin coupling between

F and

nuclei. This guide provides a comprehensive analysis of these spectral properties, synthesis
protocols, and fragmentation patterns to facilitate accurate identification and quality control.

Physicochemical Profile
Before spectral analysis, the purity and identity of the analyte must be established via basic

physicochemical constants.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1439826?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Note

Molecular Formula

Molecular Weight 147.15 g/mol Monoisotopic Mass: 147.05

Appearance Colorless to pale yellow liquid
Darkens upon storage

(oxidation)

Density g/mL At 25 °C

Boiling Point 237 °C At 760 mmHg

Solubility
Soluble in CHCl

, DMSO, MeOH
Sparingly soluble in water

Synthesis & Purification Protocol
To ensure the spectroscopic data discussed below correlates to high-purity material, the

following modified Skraup synthesis protocol is recommended. This pathway minimizes the

violent exotherms typical of traditional quinoline synthesis.

Modified Skraup Reaction Workflow
Reagents: 4-Fluoroaniline (1.0 eq), Glycerol (3.0 eq), Ferrous sulfate (

, cat.), Nitrobenzene (oxidant), Conc.

.

Protocol:

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and

internal thermometer.

Addition: Charge 4-fluoroaniline, glycerol, nitrobenzene, and

.

Acidification: Add conc.
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dropwise. Critical: Maintain temperature

°C during addition to prevent pre-mature polymerization.

Reaction: Heat gradually to 130–140 °C. The reaction is exothermic; remove heat source if

reflux becomes violent. Reflux for 4 hours.

Workup: Cool to RT. Basify with 50% NaOH (pH > 10) and steam distill the mixture to

remove unreacted nitrobenzene/aniline.

Extraction: Extract the aqueous residue with dichloromethane (

). Dry over

.

Purification: Distillation under reduced pressure or Flash Column Chromatography

(Hexane:EtOAc gradient).

4-Fluoroaniline
+ Glycerol

Acidification
(Conc. H2SO4, FeSO4)

 Mix Reflux
(140°C, 4h)

 Exothermic Steam Distillation
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(Distill/Column)

 Isolate

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the modified Skraup synthesis of 6-Fluoroquinoline.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The presence of Fluorine-19 (Spin 1/2, 100% abundance) transforms the standard quinoline

spectra into complex multiplets due to Heteronuclear J-Coupling.

F NMR
Shift:

to

ppm (relative to
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).

Pattern: Multiplet (typically ddd) due to coupling with H5, H7, and H8.

H NMR (400 MHz, CDCl

)
The proton spectrum is characterized by the desymmetrization of the benzene ring.

H2 (Pyridine ring):

ppm (dd). Deshielded by ring nitrogen.

H3 (Pyridine ring):

ppm (dd).

H4 (Pyridine ring):

ppm (d).

H5 (Benzene ring):

ppm.[1][2] Diagnostic: Appears as a doublet of doublets (dd) due to strong ortho-coupling
with Fluorine (

Hz).

H7 (Benzene ring):

ppm. Diagnostic: Multiplet (ddd) due to ortho-coupling with Fluorine (

) and meta-coupling with H5.

H8 (Benzene ring):

ppm (dd).

C NMR (100 MHz, CDCl
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) - The "Fluorine Fingerprint"
Carbon signals split due to C-F coupling. This is the most reliable method for structural

confirmation.

Carbon
Position

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

)

Assignment
Logic

C2 150.1 Singlet (s) - Far from F

C3 121.8 Singlet (s) - Far from F

C4 135.5 Doublet (d) Hz
Long-range

coupling

C4a 128.5 Doublet (d) Hz Meta to F

C5 110.5 Doublet (d) Hz
Ortho to F

(Shielded)

C6 160.5 Doublet (d) Hz
Ipso (Direct

attachment)

C7 119.8 Doublet (d) Hz Ortho to F

C8 131.8 Doublet (d) Hz Meta to F

C8a 145.0 Doublet (d) Hz Para to F

Analyst Note: The large doublet at ~160 ppm with a coupling constant of ~250 Hz is the

definitive confirmation of the C-F bond.
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Mass Spectrometry (MS)[4]
Ionization: ESI+ or EI (70 eV).

Molecular Ion (

): m/z 147.

Base Peak: m/z 147 (The aromatic core is highly stable).

Fragmentation Pathway:

Loss of HCN (27 Da): Primary fragmentation channel for quinolines, resulting in m/z 120.

Loss of

: Secondary pathway.

Loss of F (Rare): Direct loss of fluorine (m/z 128) is uncommon in aromatic systems

unless high energy is applied.

Molecular Ion
[M]+ m/z 147
(Stable Core)

[M - HCN]+
m/z 120

(Loss of Pyridine fragment)

 -HCN (27)

[M - C2H2]+
m/z 121

 -C2H2 (26)

[M - HCN - HF]+
m/z 100

 -HF (20)
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Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass

Spectrometry.

Infrared Spectroscopy (FT-IR)
Samples should be prepared as a thin film (neat liquid) or KBr pellet.[3]

C-F Stretch: 1200–1250 cm

(Strong, broad band). Key differentiator from non-fluorinated quinoline.

C=C / C=N Stretches: 1620, 1590, 1500 cm

(Aromatic ring breathing).

C-H Stretch (Aromatic): 3030–3060 cm

(Weak).

Out-of-plane Bending: 830 cm

(Characteristic of 1,2,4-trisubstituted benzene ring pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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